molecular formula C12H17N3 B11728875 2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine

2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine

Cat. No.: B11728875
M. Wt: 203.28 g/mol
InChI Key: NABWXAOLWIGEEW-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)-1H-benzimidazol-1-yl]ethanamine is a benzimidazole derivative characterized by an isopropyl group at the 2-position of the benzimidazole core and an ethanamine moiety at the 1-position. Its molecular formula is C₁₂H₁₇N₃, with an average molecular weight of 203.29 g/mol . This structural framework is shared with several analogs, but variations in substituents and their positions lead to distinct physicochemical and biological properties.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-(2-propan-2-ylbenzimidazol-1-yl)ethanamine

InChI

InChI=1S/C12H17N3/c1-9(2)12-14-10-5-3-4-6-11(10)15(12)8-7-13/h3-6,9H,7-8,13H2,1-2H3

InChI Key

NABWXAOLWIGEEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCN

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with isopropyl ketone under acidic conditions to form the benzimidazole ring. The resulting benzimidazole is then reacted with ethylene diamine to introduce the ethanamine group .

Chemical Reactions Analysis

Key Reaction Conditions and Catalysts

Method Catalyst/Reagent Conditions Yield Advantages
Condensation MTAMO or nano-ZnO50–100°C, aqueous H₂O₂90–96%Eco-friendly, efficient
Nanocatalyzed [SMNP@GLP][Cl] (Pd)80°C, DMF, O₂, K₂CO₃83–95%High efficiency, reusable catalyst
Solvent-Free Potassium ferrocyanideRT, grinding (mortar/pestle)87–96%Rapid, green chemistry

Pharmacological and Analytical Considerations

  • Biological Activity : Structurally similar compounds (e.g., isotonitazene) exhibit potent opioid receptor interactions, with potencies up to 500× morphine .

  • Metabolism : Potential de-alkylation or nitro-group reduction may occur in vivo, as observed in related nitazene derivatives .

Challenges and Variations

  • Catalyst Limitations : High-temperature methods (e.g., nano-ZnO at 100°C) may reduce yields due to thermal degradation .

  • Structural Substituent Effects : Modifications to the benzyl group (e.g., alkoxy vs. halogen) significantly alter potency, as seen in etonitazene analogs .

References
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Note: The synthesis pathways are inferred from structurally analogous benzimidazole compounds. Experimental validation is required for the specific target molecule.

Scientific Research Applications

2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine is a synthetic compound belonging to the 2-benzylbenzimidazole family, featuring a benzimidazole core, which is a bicyclic structure with a benzene ring fused to an imidazole ring. The propan-2-yl group on the benzimidazole nitrogen gives it unique chemical properties. Compounds similar to this compound have shown biological activities, especially as analgesics, because they interact with opioid receptors in the central nervous system to relieve pain and induce sedation.

Potential applications

This compound holds potential in drug design, particularly for conditions requiring strong analgesics with fewer side effects.

Interaction Studies Interaction studies have focused on the compound's affinity for opioid receptors, with preliminary findings suggesting it may exhibit:

  • High selectivity
  • Reduced adverse effects

These studies are crucial for understanding the compound's safety profile and therapeutic window.

Chemical Reactivity

The chemical reactivity of this compound stems from its amine and benzimidazole moiety functional groups. Key reactions include:

  • Alkylation
  • Acylation
  • Cyclization

These reactions allow for modifying the compound's structure, potentially leading to new derivatives with improved efficacy or safety profiles.

Analgesic Research

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Structural Analog Overview

The table below summarizes key structural analogs, their substituents, and notable properties:

Compound Name Molecular Formula Molecular Weight Substituents on Benzimidazole Notable Properties/Applications
2-[2-(Propan-2-yl)-1H-benzimidazol-1-yl]ethanamine C₁₂H₁₇N₃ 203.29 2-(propan-2-yl), 1-ethanamine Simpler structure with balanced hydrophobicity and hydrogen-bonding potential.
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine C₁₁H₁₅N₃S 221.32 2-benzimidazolyl, 3-(methylthio) Methylthio group increases lipophilicity, potentially enhancing membrane permeability .
2-(1-Propyl-1H-benzimidazol-2-yl)ethanamine C₁₂H₁₇N₃ 203.29 1-propyl, 2-ethanamine Structural isomer with substituent position swap; propyl chain may reduce steric hindrance compared to isopropyl .
Etazene (Etodesnitazene) C₂₂H₂₉N₃O 351.49 1-[(4-ethoxyphenyl)methyl], 1-ethanamine (N,N-diethyl) Controlled opioid with high potency due to ethoxyphenyl and diethyl groups; diethylamine enhances lipophilicity .
2-{1-[2-(Propan-2-yloxy)ethyl]-1H-benzodiazol-2-yl}ethan-1-amine dihydrochloride C₁₄H₂₁N₃O·2HCl 332.25 1-(propan-2-yloxyethyl), 2-ethanamine Dihydrochloride salt improves aqueous solubility; ether oxygen may facilitate hydrogen bonding .
2-(1H-Benzimidazol-1-yl)ethanamine C₉H₁₁N₃ 161.21 1-ethanamine Simplest analog; lacks substituents, leading to lower molecular weight and potential reduced target specificity .
2-(1H-Benzimidazol-1-yl)-1-(4-ethoxyphenyl)ethanamine C₁₇H₁₉N₃O 281.35 1-ethanamine (with 4-ethoxyphenyl) Aromatic ethoxyphenyl group may enhance π-π stacking in receptor binding .
2-(1H-Benzimidazol-1-yl)-1-(4-fluorophenyl)ethanamine C₁₅H₁₄FN₃ 255.29 1-ethanamine (with 4-fluorophenyl) Fluorine substituent increases electronegativity, potentially improving metabolic stability .

Key Structural and Functional Differences

Substituent Position and Branching
  • Target Compound: The isopropyl group at the 2-position introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations.
  • Etazene features a 4-ethoxyphenylmethyl group at the 1-position, enabling aromatic interactions absent in the target compound. Its N,N-diethyl substituent on the ethanamine significantly increases hydrophobicity, favoring blood-brain barrier penetration .
Solubility and Bioavailability
  • The dihydrochloride salt of the propan-2-yloxyethyl analog () demonstrates enhanced aqueous solubility due to ionic interactions, a strategy absent in the target compound .
  • Methylthio and fluoro substituents () modulate solubility via polarizability and electronegativity, respectively.

Physicochemical Properties

  • Lipophilicity : The target compound’s isopropyl group provides moderate hydrophobicity, whereas Etazene ’s diethylamine and ethoxyphenyl groups make it highly lipophilic.
  • Hydrogen Bonding : The primary amine in the target compound and 2-(1H-benzimidazol-1-yl)ethanamine supports hydrogen bonding, unlike the tertiary amine in Etazene.

Biological Activity

2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine, a synthetic compound classified as a 2-benzylbenzimidazole derivative, has garnered attention for its potential biological activities, particularly in the realm of analgesics. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzimidazole core, characterized by a fused benzene and imidazole ring, with a propan-2-yl group enhancing its chemical properties. Its structural similarity to opioid analgesics suggests potential interactions with opioid receptors in the central nervous system, which are crucial for pain modulation.

Structural Formula

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

Analgesic Properties

Research indicates that derivatives of 2-benzylbenzimidazole, including this compound, exhibit significant activity at μ-opioid receptors (MOR). These compounds have been shown to induce analgesic effects similar to traditional opioids but with varying potency depending on structural modifications .

Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationships of nitazene opioids revealed that modifications to the benzimidazole core can significantly affect MOR activation. For instance, N-pyrrolidino substitutions generally resulted in higher activity compared to N-piperidine substitutions. Additionally, the absence of the 5-nitro group consistently led to decreased potency .

Case Studies

Recent forensic analyses have documented numerous cases involving nitazene opioids, including those structurally related to this compound. These cases highlight the compound's potential for misuse and its presence in illicit drug markets, underscoring the need for careful monitoring and regulation .

In Vitro Studies

In vitro assays assessing MOR activation demonstrated that compounds with specific structural modifications can enhance analgesic efficacy. For example:

Compound ModificationMOR Activation Potency
N-pyrrolidinoHigh
N-piperidineModerate
Removal of 5-nitroLow

These findings suggest that targeted modifications could lead to the development of safer and more effective analgesics .

Safety Profile

The safety profile of this compound remains an area of active research. Preliminary studies indicate that while it may provide effective analgesia, there is a risk of dependency and adverse effects similar to those observed with traditional opioids .

Q & A

Q. What are the recommended methods for synthesizing 2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine with high purity?

The synthesis typically involves cyclization of substituted o-phenylenediamines. A green chemistry approach uses CO₂ and H₂ under mild conditions to form the benzimidazole core, followed by functionalization with 2-propyl groups . Purification via recrystallization (e.g., methanol) or column chromatography is critical to achieve ≥95% purity, as validated by HPLC or LC-MS . Optimizing reaction time and temperature minimizes byproducts like unsubstituted benzimidazoles.

Q. How can the structural identity of this compound be confirmed using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include R-factor (<5%), bond length/angle accuracy, and hydrogen bonding networks . Complementary techniques like FT-IR (N-H stretching at ~3400 cm⁻¹) and ¹H/¹³C NMR (e.g., benzimidazole protons at δ 7.2–8.1 ppm) validate functional groups .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this benzimidazole derivative?

Graph set analysis (e.g., Etter’s rules) reveals directional N–H···N and C–H···π interactions that stabilize crystal lattices . For example, the amine group (-NH₂) forms intermolecular bonds with benzimidazole nitrogens, creating chains or rings (e.g., R22(8)R_2^2(8) motifs). These patterns impact solubility and mechanical stability, critical for formulation studies.

Q. What strategies are effective in resolving contradictions in crystallographic data for this compound?

Discrepancies in thermal displacement parameters or occupancy factors can arise from twinning or disorder. SHELXD/SHELXE enable robust phase problem solutions, while iterative refinement in SHELXL adjusts anisotropic displacement parameters . Cross-validation with spectroscopic data (e.g., solid-state NMR) or computational modeling (DFT-optimized geometries) resolves ambiguities .

Q. How can computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like histamine receptors. Key residues (e.g., Asp³.32 in GPCRs) form hydrogen bonds with the ethanamine moiety, while hydrophobic interactions involve the 2-propyl group . Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications.

Q. What are the challenges in correlating synthetic yields with reaction parameters, and how can they be optimized?

Yield variability often stems from competing side reactions (e.g., over-alkylation). Design of Experiments (DoE) identifies critical factors like catalyst loading (e.g., Pd/C for hydrogenation) or solvent polarity . Response surface methodology (RSM) optimizes conditions—e.g., 80°C in DMF maximizes yield (82%) while minimizing byproduct formation.

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